SPI-112

Beschreibung

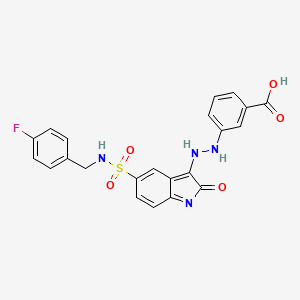

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[[5-[(4-fluorophenyl)methylsulfamoyl]-2-hydroxy-1H-indol-3-yl]diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O5S/c23-15-6-4-13(5-7-15)12-24-33(31,32)17-8-9-19-18(11-17)20(21(28)25-19)27-26-16-3-1-2-14(10-16)22(29)30/h1-11,24-25,28H,12H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXZSNNAEVDPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)F)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Molecular Target of SPI-112: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular target of SPI-112, a competitive inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11). This document summarizes key quantitative data, details the experimental methodologies used for target identification and validation, and illustrates the relevant signaling pathways and experimental workflows.

Core Target: Shp2 (PTPN11)

The primary molecular target of this compound is Src homology region 2 domain-containing phosphatase 2 (Shp2), also known as protein tyrosine phosphatase, non-receptor type 11 (PTPN11).[1][2] Shp2 is a ubiquitously expressed protein tyrosine phosphatase that plays a crucial role in mediating growth factor signaling pathways.[1] Gain-of-function mutations in the gene encoding Shp2 (PTPN11) are causally linked to certain types of leukemias, making it an attractive target for anticancer drug discovery.[1] this compound was developed from a lead compound, NSC-117199, as a Shp2 inhibitor.[1]

Quantitative Data Summary

The inhibitory activity and binding affinity of this compound for its target, Shp2, have been quantified through various biochemical and biophysical assays. The data is summarized in the tables below.

| Inhibitory Activity of this compound | |

| Target | IC50 |

| Shp2 | 1 µM |

| Protein Tyrosine Phosphatase (PTP) general | 18.3 µM |

| PTP1B | 14.5 µM |

| Binding Kinetics and Inhibition Model | |

| Parameter | Value |

| Binding Stoichiometry (this compound:Shp2) | 1:1 |

| Kinetic Dissociation Constant (KD) | 1.30 µM |

| Inhibition Model | Competitive |

| Inhibitor Constant (Ki) | 0.8 µM |

Experimental Protocols

The identification and characterization of this compound as a Shp2 inhibitor involved several key experimental methodologies.

Surface Plasmon Resonance (SPR) for Binding Analysis

Objective: To determine the binding kinetics and stoichiometry of this compound to Shp2.

Methodology:

-

Recombinant Shp2 protein is immobilized on a sensor chip.

-

Various concentrations of this compound are flowed over the sensor chip surface.

-

The association and dissociation of this compound to the immobilized Shp2 are monitored in real-time by detecting changes in the refractive index at the surface.

-

The resulting sensorgrams are analyzed to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A 1:1 binding model is typically fitted to the data.[2]

Enzyme Inhibition Assay

Objective: To determine the potency and mode of inhibition of this compound against Shp2 and other phosphatases.

Methodology:

-

The assay is performed in a suitable buffer system.

-

Recombinant Shp2 enzyme is incubated with varying concentrations of this compound.

-

A synthetic phosphopeptide substrate (e.g., p-nitrophenyl phosphate or a more specific peptide) is added to initiate the enzymatic reaction.

-

The dephosphorylation of the substrate is monitored over time, typically by measuring the absorbance of the product.

-

The initial reaction velocities are plotted against the inhibitor concentration to determine the IC50 value.

-

To determine the mode of inhibition (e.g., competitive), the assay is repeated with varying concentrations of both the inhibitor and the substrate, and the data are analyzed using Lineweaver-Burk or other kinetic plots.[1][2]

Cell-Based Assays with SPI-112Me

Due to the low cell permeability of this compound, a methyl ester analog, SPI-112Me, was synthesized to facilitate cellular uptake.[1] SPI-112Me is designed to be hydrolyzed to the active this compound form within the cell.[1]

Objective: To evaluate the ability of this compound to inhibit Shp2 activity and its downstream signaling in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line, such as one that shows activation of the Shp2 pathway upon growth factor stimulation (e.g., with Epidermal Growth Factor - EGF), is cultured under standard conditions.[1]

-

Treatment: Cells are pre-incubated with SPI-112Me for a defined period.

-

Stimulation: The cells are then stimulated with a growth factor like EGF to activate the Shp2 signaling pathway.[1]

-

Lysis and Western Blotting: Cells are lysed, and protein extracts are subjected to SDS-PAGE and Western blotting to analyze the phosphorylation status of Shp2 substrates and downstream effectors, such as:

-

Cell Migration Assay: The effect of SPI-112Me on cell migration, a process often regulated by Shp2, is assessed using assays such as the wound healing assay or transwell migration assay.[1]

-

Cell Viability/Survival Assay: In cancer cell lines with activating Shp2 mutations (e.g., Shp2(E76K)-transformed TF-1 myeloid cells), the effect of SPI-112Me on cell survival is measured using assays like MTT or trypan blue exclusion.[1]

Signaling Pathways and Experimental Workflows

Shp2 Signaling Pathway Inhibition by this compound

References

An In-depth Technical Guide to the Core of SPI-112: A Selective SHP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key experimental data related to the compound SPI-112, a potent and selective inhibitor of the Src homology region 2 domain-containing phosphatase 2 (SHP2). This document synthesizes available data to offer a detailed resource for professionals in the fields of oncology, signal transduction, and medicinal chemistry.

Core Compound Structure and Properties

This compound is a novel, competitive inhibitor of the SHP2 protein tyrosine phosphatase (PTP).[1][2][3] It was developed from the lead compound NSC-117199.[2][4] Due to the presence of a polar carboxyl or nitro group, this compound exhibits poor cell permeability, which has led to the development of a cell-permeable methyl ester analog, SPI-112Me, for cellular assays.[2][4] Upon entering the cell, SPI-112Me is hydrolyzed by cellular esterases to the active this compound compound.[2][4]

| Property | Value |

| Chemical Name | 3-[(2Z)-2-[5-[[[(4-fluorophenyl)methyl]amino]sulfonyl]-1,2-dihydro-2-oxo-3H-indol-3-ylidene]hydrazinyl]-benzoic acid |

| CAS Number | 1051387-90-6 |

| Molecular Formula | C₂₂H₁₇FN₄O₅S |

| Molecular Weight | 468.5 g/mol |

| SMILES | O=C1/C(C2=CC(S(NCC3=CC=C(F)C=C3)(=O)=O)=CC=C2N1)=N\NC4=CC=CC(C(O)=O)=C4 |

| Solubility | DMF: 1 mg/ml; DMSO: 2 mg/ml; DMSO:PBS (pH 7.2) (1:4): 0.2 mg/ml |

Quantitative Inhibitory Activity and Binding Affinity

This compound demonstrates potent and selective inhibition of SHP2 over other protein tyrosine phosphatases, such as PTP1B.[1][3] The inhibitory and binding kinetics have been characterized through various biochemical assays.

| Parameter | Value | Description |

| IC₅₀ (SHP2) | 1 µM | The half maximal inhibitory concentration against SHP2 phosphatase activity.[1][3] |

| IC₅₀ (PTP1B) | 14.5 µM | The half maximal inhibitory concentration against Protein Tyrosine Phosphatase 1B.[1][3] |

| IC₅₀ (General PTP) | 18.3 µM | The half maximal inhibitory concentration against general protein tyrosine phosphatase activity.[1] |

| Kᵢ | 0.8 µM | The inhibition constant, indicating this compound is a competitive inhibitor of SHP2.[1] |

| K₋ | 1.30 µM | The kinetic constant determined by surface plasmon resonance (SPR), reflecting the binding affinity to SHP2.[1][3] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of the SHP2 enzyme, suggesting that it directly interacts with the catalytic site of the phosphatase.[1] SHP2 is a key signaling protein that mediates the transduction of signals from various growth factor and cytokine receptors. A primary pathway regulated by SHP2 is the Ras/MAPK (Erk1/2) signaling cascade, which is crucial for cell proliferation, differentiation, and survival.

In a typical signaling event, the binding of a growth factor, such as Epidermal Growth Factor (EGF), to its receptor tyrosine kinase (RTK) leads to the autophosphorylation of the receptor. SHP2 is then recruited to the phosphorylated receptor, where it becomes activated and dephosphorylates specific substrates, ultimately leading to the activation of the Ras/MAPK pathway.

The cell-permeable prodrug, SPI-112Me, has been shown to inhibit EGF-stimulated SHP2 PTP activity within cells.[2][4] This inhibition leads to a reduction in the dephosphorylation of SHP2 targets and subsequent downstream signaling events, including the activation of Erk1/2.[2][4]

Experimental Protocols

While detailed, step-by-step laboratory protocols for the synthesis and analysis of this compound are proprietary to the developing researchers, this section outlines the general methodologies employed in its characterization based on published literature.

Synthesis of this compound and SPI-112Me

This compound was synthesized as part of a lead optimization effort starting from the compound NSC-117199.[2][4] The synthesis of the methyl ester analog, SPI-112Me, involves the esterification of the carboxylic acid group of this compound. This modification is designed to neutralize the negative charge and increase the lipophilicity of the molecule, thereby enhancing its ability to cross the cell membrane. Once inside the cell, cellular esterases are predicted to hydrolyze the methyl ester, releasing the active inhibitor, this compound.[2][4]

In Vitro SHP2 Phosphatase Inhibition Assay

The inhibitory activity of this compound against SHP2 and other phosphatases is typically determined using an in vitro phosphatase assay.

-

Enzyme: Recombinant purified SHP2 protein (and other phosphatases like PTP1B for selectivity profiling).

-

Substrate: A fluorogenic phosphatase substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate), is commonly used.

-

Procedure:

-

The assay is performed in a suitable buffer (e.g., Tris-HCl, pH 7.2, containing NaCl, EDTA, and DTT).

-

A fixed concentration of the enzyme is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence over time using a plate reader.

-

The IC₅₀ value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

The binding affinity and kinetics of this compound to SHP2 are determined using Surface Plasmon Resonance (SPR).

-

Ligand: Purified SHP2 protein is immobilized on the surface of a sensor chip.

-

Analyte: this compound is flowed over the sensor surface at various concentrations.

-

Procedure:

-

A baseline is established by flowing buffer over the immobilized SHP2.

-

Solutions of this compound at different concentrations are injected, and the association is monitored in real-time as a change in the SPR signal (response units).

-

After the association phase, the buffer is flowed again to monitor the dissociation of the this compound from SHP2.

-

The resulting sensorgrams are analyzed using a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (K₋).

-

The following diagram illustrates the general workflow for characterizing a novel inhibitor like this compound.

Conclusion

This compound is a valuable research tool for investigating the role of SHP2 in cellular signaling. Its high potency and selectivity make it a suitable compound for in vitro studies. The development of its cell-permeable prodrug, SPI-112Me, allows for the investigation of SHP2 inhibition in cellular contexts, providing insights into the downstream consequences of targeting this critical phosphatase in pathways relevant to cancer and other diseases. Further research and development of SHP2 inhibitors based on the this compound scaffold may hold promise for future therapeutic applications.

References

- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SHP2 Phosphatase [biology.kenyon.edu]

- 3. The Src homology 2 domain tyrosine phosphatases SHP-1 and SHP-2: diversified control of cell growth, inflammation, and injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to SPI-112: A Potent SHP2 Inhibitor

This technical guide provides a comprehensive overview of the small molecule inhibitor SPI-112, targeting the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, mechanism of action, involvement in key signaling pathways, and associated experimental methodologies.

Core Properties of this compound

This compound is a potent and selective competitive inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and migration. Due to its involvement in various signaling pathways, SHP2 has emerged as a significant target for therapeutic intervention in oncology and other diseases.

Physicochemical and Biochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 1051387-90-6 | [1][2][3][4] |

| Molecular Formula | C₂₂H₁₇FN₄O₅S | [3] |

| Molecular Weight | 468.5 g/mol | [3] |

| Appearance | Light yellow to brown solid powder | [1] |

| Purity | ≥98.01% | [1] |

| Solubility | DMF: 1 mg/mL; DMSO: 2 mg/mL; DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL | [3] |

| IC₅₀ SHP2 | 1 µM | [1][2] |

| IC₅₀ SHP-1 | 18.3 µM | [3] |

| IC₅₀ PTP1B | 14.5 µM | [1][2] |

| Binding Kinetics (Kᴅ) | 1.30 µM (for SHP2) | [1][2] |

| Inhibition Constant (Kᵢ) | 0.8 µM (competitive inhibition model for SHP2) | [1] |

| Cell Permeability | Not cell permeable | [2] |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive inhibitor of SHP2, indicating that it directly interacts with the catalytic site of the enzyme.[1] However, its utility in cellular studies is limited by its lack of cell permeability, a challenge that has been addressed by the development of a methyl ester analog, SPI-112Me.[5]

The Role of SHP2 in the Ras-ERK Signaling Pathway

SHP2 is a critical positive regulator of the Ras-ERK (MAPK) signaling cascade, which is frequently hyperactivated in various cancers. Upon growth factor stimulation, SHP2 is recruited to activated receptor tyrosine kinases (RTKs) or associated docking proteins (e.g., Gab1), where it dephosphorylates specific targets, leading to the activation of Ras and the downstream kinase cascade (Raf-MEK-ERK). Inhibition of SHP2 by this compound is expected to attenuate this signaling pathway.

Caption: The role of SHP2 in the Ras-ERK signaling pathway and its inhibition by this compound.

The Influence of SHP2 on the IFN-γ-STAT1 Signaling Pathway

SHP2 also acts as a negative regulator of the interferon-gamma (IFN-γ) signaling pathway. IFN-γ stimulation leads to the activation of JAKs, which in turn phosphorylate STAT1. Phosphorylated STAT1 dimerizes and translocates to the nucleus to induce the transcription of IFN-γ-stimulated genes. SHP2 can dephosphorylate components of this pathway, thereby dampening the signal. Inhibition of SHP2 by SPI-112Me has been shown to enhance IFN-γ-stimulated STAT1 tyrosine phosphorylation.[5]

Caption: Negative regulation of the IFN-γ-STAT1 pathway by SHP2 and the effect of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound, based on available information. Researchers should optimize these protocols for their specific experimental conditions.

SHP2 Inhibition Assay (In Vitro)

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on SHP2.

Caption: Workflow for the in vitro SHP2 inhibition assay.

Materials:

-

Recombinant SHP2 enzyme

-

6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

-

This compound stock solution and serial dilutions

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of SHP2 in the assay buffer.

-

Add the SHP2 working solution to the wells of a 384-well plate.

-

Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate the reaction by adding the DiFMUP substrate to each well.

-

Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the product of DiFMUP dephosphorylation.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to measure the binding affinity and kinetics of this compound to SHP2 in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant SHP2 (ligand)

-

This compound (analyte)

-

Immobilization buffers (e.g., amine coupling kit: EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP)

Procedure:

-

Ligand Immobilization: a. Equilibrate the sensor chip with running buffer. b. Activate the sensor surface using a mixture of EDC and NHS. c. Inject the SHP2 solution over the activated surface to allow for covalent coupling. d. Deactivate any remaining active esters by injecting ethanolamine. e. A reference flow cell should be prepared similarly but without the ligand immobilization.

-

Analyte Binding: a. Prepare a series of concentrations of this compound in the running buffer. b. Inject the different concentrations of this compound sequentially over the ligand and reference flow cells at a constant flow rate. c. Monitor the change in the SPR signal (response units, RU) in real-time during the association and dissociation phases.

-

Data Analysis: a. Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes. b. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kᴅ).

Cellular Assays with SPI-112Me

The following outlines a general approach for assessing the cellular activity of the cell-permeable analog, SPI-112Me.

Cell Culture and Treatment:

-

Culture the desired cell line (e.g., A549, HeLa) in appropriate media and conditions.

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of SPI-112Me or vehicle control for the desired duration.

-

In some experiments, cells may be stimulated with a growth factor (e.g., EGF) or cytokine (e.g., IFN-γ) during or after treatment with SPI-112Me.

Western Blotting for Phospho-protein Analysis:

-

After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., BSA or non-fat milk).

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-ERK, ERK, p-STAT1, STAT1).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities to determine the effect of SPI-112Me on protein phosphorylation.

Conclusion

This compound is a valuable research tool for studying the biological functions of SHP2. Its high potency and selectivity make it a suitable probe for investigating the role of SHP2 in various signaling pathways. While its lack of cell permeability has been a limitation, the development of its methyl ester analog, SPI-112Me, has enabled the exploration of its effects in cellular contexts. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this important SHP2 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of cellular Shp2 activity by a methyl ester analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of SPI-112: A Potent Inhibitor of Protein Tyrosine Phosphatase Shp2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery, synthesis, and characterization of SPI-112, a potent and selective inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (Shp2). Shp2 is a critical signaling node and a well-validated target in oncology. This document details the chemical synthesis of this compound, presents its inhibitory activity and binding kinetics in structured tables, and provides in-depth experimental protocols for its characterization. Furthermore, a detailed visualization of the Shp2 signaling pathway affected by this class of inhibitors is provided to aid in understanding its mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

The protein tyrosine phosphatase (PTP) Shp2, encoded by the PTPN11 gene, is a non-receptor PTP that plays a crucial positive role in signal transduction downstream of various growth factors and cytokines.[1] It is fundamentally involved in regulating cell proliferation, differentiation, and migration.[1] Notably, Shp2 is a key mediator for the activation of the Ras-MAPK (Erk1/2) pathway by receptor tyrosine kinases (RTKs) such as EGFR, ErbB2, and c-Met, which are frequently implicated in human cancers.[1][2] Gain-of-function mutations in Shp2 are causally linked to developmental disorders like Noonan syndrome and are also found in several childhood hematological malignancies, including juvenile myelomonocytic leukemia.[1] Given its critical role in oncogenic signaling, Shp2 has emerged as a compelling target for the development of novel anti-cancer therapeutics.[1]

The discovery of small molecule inhibitors of Shp2 represents a promising therapeutic strategy. This compound was identified through the screening of the NCI diversity set of compounds, which led to the initial identification of NSC-117199 as a modest Shp2 inhibitor.[3] Subsequent lead optimization efforts based on an oxindole scaffold resulted in the synthesis of this compound, a compound with significantly improved potency and selectivity for Shp2.[3]

Discovery and Synthesis of this compound

This compound was developed as part of a focused library of compounds built around an isatin scaffold, derived from the initial hit NSC-117199 which inhibited Shp2 with an IC50 of 47 µM.[3][4] The synthesis of this compound, chemically named (Z)-3-(2-(5-(N-(4-fluorobenzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid, involves a multi-step process.

Synthesis Protocol

The synthesis of this compound and its analogs is based on the condensation of substituted isatins with phenylhydrazines.[1] The general procedure for the synthesis of the oxindole-based Shp2 inhibitors is as follows: The appropriately substituted isatin is suspended in ethanol, to which the corresponding phenylhydrazine and a catalytic amount of hydrochloric acid are added.[1] The mixture is then heated under reflux for several hours.[1] The resulting precipitate is filtered and washed to yield the final product.[1]

Synthesis of (Z)-3-(2-(5-(N-(4-fluorobenzyl)sulfamoyl)-2-oxoindolin-3-ylidene)hydrazinyl)benzoic acid (this compound):

A specific protocol for a closely related analog is provided in the source literature, which can be adapted for this compound. For the synthesis of compound 5, Isatin-5-sulfonic acid (1.72 mmol) and 2-nitrophenylhydrazine (1.65 mmol) were suspended in ethanol (10 ml), to which aqueous hydrochloric acid (4M, 4 drops) was added.[1] The mixture was heated under reflux for 12 hours.[1] The resulting bright orange precipitate was filtered and washed with ethanol to provide the product.[1] The synthesis of this compound would follow a similar condensation reaction between 5-((4-fluorobenzyl)sulfamoyl)isatin and 3-hydrazinylbenzoic acid.

Quantitative Data

The inhibitory activity and binding affinity of this compound and its precursor have been quantitatively assessed through various biochemical and biophysical assays.

| Compound | Target | IC50 (µM) | Selectivity | Binding Constant (K_D) (µM) |

| NSC-117199 | Shp2 | 47 | - | Not Reported |

| This compound | Shp2 | 1.0 | 18.3-fold vs Shp1, 14.5-fold vs PTP1B | 1.30 |

| SPI-112Me | Shp2 | >100 (in vitro) | - | Not Reported |

Table 1: Inhibitory activity and binding affinity of this compound and related compounds.

Experimental Protocols

In Vitro PTP Activity Assay

The inhibitory activity of this compound against Shp2 and other phosphatases was determined using an in vitro protein tyrosine phosphatase assay.

Protocol:

-

Recombinant Shp2 protein is incubated with varying concentrations of the inhibitor (e.g., this compound) in a reaction buffer.

-

The phosphatase reaction is initiated by the addition of a fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[1]

-

The reaction is allowed to proceed at a controlled temperature for a specific duration.

-

The fluorescence generated from the dephosphorylation of the substrate is measured using a fluorescence plate reader.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR) Assay

The binding kinetics of this compound to Shp2 were characterized using Surface Plasmon Resonance (SPR).

Protocol:

-

A sensor chip (e.g., CM5) is activated, and recombinant Shp2 protein is immobilized on the sensor surface.

-

A reference flow cell is prepared without the immobilized protein to allow for background subtraction.

-

A series of concentrations of the analyte (this compound) are prepared in a suitable running buffer.

-

The analyte solutions are injected over the sensor and reference surfaces at a constant flow rate.

-

The binding of the analyte to the immobilized ligand is monitored in real-time by detecting changes in the refractive index at the sensor surface, which are recorded as resonance units (RU).

-

After each injection, the sensor surface is regenerated using an appropriate regeneration solution to remove the bound analyte.

-

The resulting sensorgrams are analyzed using appropriate software to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Signaling Pathway and Mechanism of Action

This compound is a competitive inhibitor of Shp2. Its mechanism of action involves binding to the catalytic site of Shp2, thereby preventing the dephosphorylation of its substrates. This inhibition of Shp2's phosphatase activity disrupts its positive regulatory role in the Ras-Erk1/2 signaling pathway, which is often hyperactivated in cancer. A cell-permeable methyl ester analog of this compound, SPI-112Me, was developed to overcome the poor cell permeability of the parent compound.[3] Upon entering the cell, SPI-112Me is hydrolyzed to the active inhibitor, this compound.[3]

Caption: EGF-stimulated Shp2 signaling pathway leading to Erk1/2 activation and its inhibition by this compound.

Conclusion

This compound is a potent and selective oxindole-based inhibitor of the Shp2 protein tyrosine phosphatase. Its discovery through lead optimization of an initial screening hit demonstrates a successful approach to developing targeted therapies. While the parent compound exhibits poor cell permeability, its methyl ester prodrug, SPI-112Me, effectively inhibits cellular Shp2 activity and downstream signaling. The detailed synthetic and experimental protocols provided in this whitepaper serve as a valuable resource for researchers in the field of oncology and drug discovery who are interested in targeting the Shp2 phosphatase. Further development and investigation of this compound and its analogs may lead to novel therapeutic agents for the treatment of cancers driven by aberrant Shp2 signaling.

References

- 1. Inhibitors of Src Homology-2 Domain containing Protein Tyrosine Phosphatase-2 (Shp2) Based on Oxindole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibitors of Src homology-2 domain containing protein tyrosine phosphatase-2 (Shp2) based on oxindole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.psu.edu [pure.psu.edu]

In Vitro Activity of SPI-112: A Technical Guide

This technical guide provides an in-depth overview of the in vitro activity of SPI-112, a potent inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11). The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Core Findings

This compound has been identified as a direct and competitive inhibitor of the Shp2 protein tyrosine phosphatase.[1][2][3] However, a significant limitation of this compound is its lack of cell permeability, which has led to the development of cell-permeable analogs such as SPI-112Me for cellular-level investigations.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in vitro activity of this compound.

Table 1: Inhibitory Activity of this compound against Shp2

| Parameter | Value | Notes |

| IC50 | 1.0 µM | Concentration required for 50% inhibition of Shp2 PTP activity in vitro.[1] |

| Ki | 0.8 µM | Inhibition constant, indicating competitive inhibition.[4] |

Table 2: Binding Kinetics of this compound to Shp2

| Parameter | Value | Unit | Method |

| KD | 1.30 ± 0.14 | µM | Surface Plasmon Resonance (SPR) |

| Ka | 2.24 x 104 | M-1s-1 | Surface Plasmon Resonance (SPR) |

| Kd | 0.029 | s-1 | Surface Plasmon Resonance (SPR) |

Data from SPR binding assay indicates a 1:1 stoichiometric binding of this compound to Shp2.[1]

Experimental Protocols

In Vitro Shp2 PTP Inhibition Assay

This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of Shp2.

Materials:

-

Recombinant GST-Shp2 PTP protein (enzyme)

-

DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) (substrate)

-

This compound (inhibitor)

-

Assay buffer

Procedure:

-

The recombinant GST-Shp2 PTP enzyme is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by the addition of the substrate, DiFMUP.

-

The phosphatase activity of Shp2 leads to the dephosphorylation of DiFMUP, resulting in a fluorescent product.

-

The fluorescence is measured over time to determine the reaction rate.

-

The percentage of inhibition is calculated by comparing the reaction rates in the presence of this compound to the control (no inhibitor).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[1]

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of the Shp2 phosphatase.[2][3] Computational modeling suggests that this compound binds to the catalytic pocket of Shp2. The phenyl carboxylic acid moiety of this compound mimics a phosphotyrosine residue, forming crucial hydrogen bonds with Gly-464 and Arg-465 within the P-loop of the enzyme.[1] This binding prevents the natural substrate from accessing the catalytic site, thereby inhibiting the phosphatase activity of Shp2.

Shp2 is a key signaling node downstream of various receptor tyrosine kinases (RTKs). Its inhibition by this compound can disrupt multiple signaling pathways, including the RAS/MAPK pathway, which is frequently hyperactivated in cancer.

Caption: Mechanism of this compound action on the Shp2 signaling pathway.

Experimental Workflow

The general workflow for evaluating the in vitro activity of a small molecule inhibitor like this compound is depicted below.

Caption: General workflow for the in vitro evaluation of this compound and its analogs.

References

- 1. Inhibition of cellular Shp2 activity by a methyl ester analog of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of cellular Shp2 activity by a methyl ester analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. SPI 112 |cas 1051387-90-6 [dcchemicals.com]

The Challenge of Cellular Delivery: An In-depth Technical Guide on the Cell Permeability of SPI-112

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical aspect of cell permeability for the promising Shp2 inhibitor, SPI-112. While a potent inhibitor in biochemical assays, its translation to cellular and in vivo models has been hampered by its inability to cross the cell membrane. This guide will explore the data supporting this characteristic, the strategic chemical modification undertaken to overcome this limitation, and the experimental validation of this approach.

This compound: A Potent Inhibitor with Limited Cellular Access

This compound has been identified as a competitive inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11), a key signaling node in various growth factor pathways and a validated target in oncology.[1] However, a significant hurdle in its development has been its lack of cell permeability, which restricts its utility in biological studies and therapeutic applications.[1]

To address this challenge, a methyl ester analog, SPI-112Me, was synthesized.[1] This pro-drug strategy is designed to mask the polar carboxylic acid group of this compound, rendering the molecule more lipophilic and thus more capable of diffusing across the lipid bilayer of the cell membrane. Once inside the cell, it is anticipated that ubiquitous intracellular esterases cleave the methyl ester, releasing the active inhibitor, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding this compound and its cell-permeable analog, SPI-112Me.

| Compound | Target | IC50 (in vitro) | Cell Permeability | Notes |

| This compound | Shp2 | Not explicitly stated, but described as a potent inhibitor. | No | Described as not cell-permeable, precluding its use in biological studies.[1] |

| SPI-112Me | Shp2 (intracellular) | Not directly measured, but inhibits EGF-stimulated Shp2 PTP activity in cells. | Yes | A methyl ester analog designed to be hydrolyzed to this compound upon cellular entry.[1] |

Experimental Protocols

The assessment of SPI-112Me's cell permeability and its intracellular activity involved several key experimental methodologies.

Fluorescence Uptake Assay

This assay is a direct method to visualize the accumulation of a fluorescently tagged compound within cells.

Objective: To qualitatively and quantitatively assess the cellular uptake of SPI-112Me.

Methodology:

-

Cell Culture: A suitable cell line (e.g., HeLa or a relevant cancer cell line) is cultured on glass coverslips or in multi-well plates suitable for microscopy.

-

Compound Incubation: The cells are incubated with a fluorescently labeled version of SPI-112Me for various time points.

-

Washing: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any extracellular compound.

-

Fixation (Optional): Cells may be fixed with a solution like 4% paraformaldehyde for better preservation of cellular morphology.

-

Imaging: The coverslips are mounted on microscope slides, and the cells are imaged using a fluorescence microscope. The intensity and localization of the fluorescence signal within the cells are recorded.

Confocal Imaging

Confocal microscopy provides high-resolution images and allows for the three-dimensional reconstruction of the fluorescent signal within the cells, confirming intracellular localization.

Objective: To confirm the intracellular localization of SPI-112Me and rule out non-specific binding to the cell surface.

Methodology:

-

Sample Preparation: Cells are prepared as described in the fluorescence uptake assay.

-

Imaging: A confocal laser scanning microscope is used to acquire a series of optical sections (z-stacks) through the depth of the cells.

-

Image Analysis: The z-stacks are reconstructed to create a 3D image, which can be rotated and analyzed to definitively determine if the fluorescence signal is originating from within the cell's cytoplasm or nucleus, as opposed to being confined to the cell membrane.

Western Blot Analysis for Downstream Signaling

This biochemical technique is used to measure the levels of specific proteins and their phosphorylation status, providing indirect evidence of the target engagement and activity of the intracellularly delivered inhibitor.

Objective: To assess the functional consequence of SPI-112Me uptake by measuring the inhibition of Shp2-mediated signaling pathways.

Methodology:

-

Cell Treatment: Cells are treated with SPI-112Me for a specified duration. In many experimental setups, the cells are then stimulated with a growth factor like Epidermal Growth Factor (EGF) to activate the Shp2 signaling pathway.

-

Cell Lysis: The cells are lysed to release their protein content.

-

Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading in the subsequent steps.

-

SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of downstream targets of Shp2 (e.g., phospho-Erk1/2) and total protein levels as a loading control.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction, allowing for the visualization of the protein bands.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition by SPI-112Me.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: A diagram illustrating the cell permeability problem of this compound and the pro-drug strategy of SPI-112Me.

Caption: A flowchart of the experimental workflow to determine the intracellular activity of SPI-112Me.

Caption: A simplified signaling pathway showing the point of inhibition by this compound.

Conclusion

References

The Central Role of SHP2 in Cell Signaling: A Technical Guide for Researchers

Introduction

Src Homology Region 2-Containing Protein Tyrosine Phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed across various tissues.[1] For three decades, SHP2 has been a central focus of cell signaling research.[2] It is a critical intracellular regulator involved in the signaling pathways of numerous growth factors, cytokines, and hormones, mediating processes such as cell proliferation, differentiation, survival, and migration.[1][3] Despite being a phosphatase, SHP2 primarily functions as a positive regulator in many signaling cascades, most notably the RAS-MAPK pathway, making it the first identified proto-oncogene that encodes a tyrosine phosphatase.[2][4] Dysregulation of SHP2 expression or activity is implicated in developmental disorders, such as Noonan Syndrome, and a wide range of malignancies, including leukemia, breast, lung, and gastric cancers.[1][5][6] This has positioned SHP2 as a compelling therapeutic target for cancer and other diseases.[1][7]

SHP2: Structure and Mechanism of Action

SHP2 is a modular protein consisting of two tandem N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail with two key tyrosine phosphorylation sites (Y542, Y580).[8][9]

Autoinhibitory Regulation: In its basal, inactive state, SHP2 exists in a "closed" conformation. The backside loop of the N-SH2 domain directly inserts into the catalytic cleft of the PTP domain, physically blocking its active site and rendering the enzyme catalytically inert.[8][10]

Activation Mechanism: Activation of SHP2 is a multi-step process initiated by upstream signaling events:

-

Recruitment: Upon stimulation of Receptor Tyrosine Kinases (RTKs) by growth factors or cytokines, specific phosphotyrosine (pY) residues are created on the receptor or its associated docking proteins (e.g., GAB1, IRS-1).[11][12]

-

Conformational Change: The SH2 domains of SHP2 recognize and bind to these pY-containing motifs. This binding event induces a significant conformational change, causing the N-SH2 domain to rotate away from the PTP domain.[10][13]

-

Catalytic Activation: The displacement of the N-SH2 domain exposes the catalytic site, allowing SHP2 to access and dephosphorylate its substrates, thereby transitioning to its "open," active state.[8][14]

Role in Core Signaling Pathways

SHP2 is a critical node that integrates signals from multiple pathways, with its function being highly context-dependent.

RAS-MAPK Pathway

SHP2 is a crucial positive regulator required for the full activation of the RAS/MAPK signaling cascade downstream of most RTKs.[2][15] Its primary role is to act upstream of RAS. Upon activation by RTKs, SHP2 is recruited to scaffold proteins like GAB1 or FRS2.[11][12] Here, it dephosphorylates specific negative regulators of RAS activation, such as Sprouty (SPRY) proteins or RAS p21 protein activator (RASA), thereby promoting the accumulation of the active, GTP-bound form of RAS and sustaining downstream signaling through RAF, MEK, and ERK.[16] This sustained ERK activation is vital for promoting cell proliferation, differentiation, and survival.[17]

JAK-STAT Pathway

In contrast to its role in the RAS-MAPK pathway, SHP2 generally functions as a negative regulator of the JAK-STAT pathway, particularly in response to interferons (IFNs).[18][19] Following cytokine stimulation, Janus kinases (JAKs) phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which then dimerize, translocate to the nucleus, and regulate gene expression. SHP2 can be recruited to the cytokine receptor complex where it dephosphorylates JAKs or the receptors themselves, thereby attenuating the signal.[20] Fibroblasts lacking functional SHP2 exhibit hypersensitivity to the cytotoxic effects of IFNs and show excessive STAT activation.[18][19] This negative regulatory role is crucial for preventing overactive inflammatory responses and controlling cytokine-induced cellular outcomes.[21]

PD-1 Immune Checkpoint Pathway

SHP2 is a key downstream effector of the Programmed Death-1 (PD-1) immune checkpoint receptor in T cells.[22] Cancer cells often express the PD-1 ligand (PD-L1) to evade immune destruction. When PD-L1 binds to PD-1 on activated T cells, the intracellular tail of PD-1 becomes phosphorylated on its immunoreceptor tyrosine-based inhibitory motif (ITIM) and switch motif (ITSM).[23] These phosphorylated motifs serve as docking sites for the SH2 domains of SHP2, leading to its recruitment and activation.[22] Activated SHP2 then dephosphorylates and inactivates key proximal components of the T cell receptor (TCR) signaling cascade, such as CD28, ZAP70, and Lck, leading to the suppression of T cell proliferation and cytokine production.

SHP2 in Disease and as a Therapeutic Target

Given its central role in regulating cell proliferation and survival, it is unsurprising that SHP2 dysregulation is linked to multiple human diseases.

-

Cancer: SHP2 is considered a bona fide oncogene. Gain-of-function mutations and overexpression are associated with various solid tumors (breast, lung, gastric) and hematological malignancies (juvenile myelomonocytic leukemia, acute myeloid leukemia).[5][6][24][25] In cancer, SHP2 promotes tumor cell proliferation, survival, invasion, and metastasis.[5] It also contributes to drug resistance against targeted therapies, such as EGFR and ALK inhibitors, by mediating the reactivation of bypass signaling pathways.[26]

-

RASopathies: Germline gain-of-function mutations in PTPN11 are the primary cause of Noonan Syndrome, a developmental disorder characterized by distinct facial features, congenital heart defects, and short stature.[16][27] Conversely, loss-of-function mutations are associated with LEOPARD syndrome.[16]

The oncogenic role of SHP2 has made it an attractive target for cancer therapy.[28] Early attempts to develop active-site inhibitors were hampered by poor selectivity and low cell permeability.[29][] The discovery of an allosteric binding pocket has led to the development of highly specific and potent allosteric inhibitors (e.g., SHP099, TNO-155).[31][32] These inhibitors stabilize the autoinhibited conformation of SHP2, locking it in an inactive state.[13] Allosteric SHP2 inhibitors are currently in clinical trials, both as monotherapies and in combination with other targeted agents (like MEK or KRAS inhibitors) and immunotherapy, showing promise in overcoming adaptive drug resistance.[2][26][33]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to SHP2 function and inhibition.

Table 1: Michaelis-Menten Kinetics of SHP2 Variants

| SHP2 Construct | Substrate | Activating Peptide | Km (μM) | Reference |

|---|---|---|---|---|

| SHP2-WT | DiFMUP | p-IRS1 | ~10-20 | [34][35] |

| SHP2-E76K (mutant) | DiFMUP | None | ~10-20 | [34] |

| SHP2cat (catalytic domain) | DiFMUP | None | ~10-20 | [34] |

Note: Km values can vary based on assay conditions. DiFMUP is a common fluorogenic substrate. Wild-type (WT) SHP2 requires an activating phosphopeptide (like one derived from Insulin Receptor Substrate 1, p-IRS1) to relieve autoinhibition for in vitro assays.[34][36]

Table 2: Binding Affinities of SHP2 SH2 Domains

| SH2 Domain | Phosphopeptide Ligand | Binding Affinity (Kd) | Method | Reference |

|---|---|---|---|---|

| N-SH2 | PD-1 p-ITIM | ~1.5 µM | ITC | [22] |

| N-SH2 | PD-1 p-ITSM | ~0.23 µM | ITC | [22] |

| C-SH2 | PD-1 p-ITSM | ~0.06 µM | ITC | [22] |

Note: Isothermal Titration Calorimetry (ITC) is a common method to measure binding affinities. The higher affinity of the C-SH2 domain for the p-ITSM suggests its critical role in the initial recruitment of SHP2 to PD-1.[22]

Table 3: Potency of Allosteric SHP2 Inhibitors

| Inhibitor | Target | IC50 | Assay Type | Reference |

|---|---|---|---|---|

| SHP099 | SHP2-WT | ~70 nM | Biochemical | [31][35] |

| TNO-155 | SHP2-WT | Not specified | Clinical Stage | [] |

| RMC-4550 | SHP2-WT | Not specified | Biochemical | [34] |

Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This value is a standard measure of inhibitor potency.

Key Experimental Protocols

This section provides detailed methodologies for common assays used to study SHP2 function.

SHP2 In Vitro Phosphatase Assay

This assay measures the catalytic activity of SHP2 by monitoring the dephosphorylation of a synthetic substrate.

Principle: A non-fluorescent, phosphorylated substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate, DiFMUP) is dephosphorylated by SHP2 to produce a highly fluorescent product (DiFMU). The rate of increase in fluorescence is directly proportional to the enzyme's activity.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20.[34]

-

Enzyme Solution: Prepare recombinant full-length wild-type SHP2 at a working concentration (e.g., 0.625 nM for a 0.5 nM final concentration).[34]

-

Activating Peptide: For WT SHP2, prepare a dually phosphorylated IRS-1 peptide at a working concentration (e.g., 625 nM for a 500 nM final concentration).[34]

-

Substrate Solution: Prepare DiFMUP stock in DMSO and dilute in assay buffer to the desired concentration (typically at or near the Km value, e.g., 10 µM).[35]

-

Inhibitor Solution: Prepare serial dilutions of the SHP2 inhibitor in DMSO, then dilute in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Enzyme Activation (for WT SHP2): Add the activating peptide to the SHP2 enzyme solution and incubate at room temperature for 20 minutes to relieve autoinhibition.[34][36]

-

Inhibitor Incubation: To appropriate wells, add 5 µL of the inhibitor solution (or DMSO vehicle control). Add 10 µL of the activated enzyme solution. Incubate for 15-30 minutes at room temperature.

-

Reaction Initiation: Add 10 µL of the DiFMUP substrate solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) kinetically over 30-60 minutes.[37]

-

-

Data Analysis:

-

Calculate the reaction rate (slope of fluorescence vs. time).

-

For inhibition studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Co-Immunoprecipitation (Co-IP) for SHP2 Interactions

This assay is used to determine if SHP2 physically interacts with a protein of interest (e.g., an activated receptor or a scaffold protein) within a cell.

Principle: An antibody specific to a "bait" protein is used to pull it out of a cell lysate. If a "prey" protein (e.g., SHP2) is bound to the bait, it will be pulled down as well. The presence of the prey protein is then detected by Western blotting.

Methodology:

-

Cell Culture and Lysis:

-

Culture cells to ~80-90% confluency.

-

Apply stimulus if required (e.g., treat with a growth factor to induce receptor phosphorylation).

-

Wash cells with ice-cold PBS and lyse them on ice using a non-denaturing lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating it with protein A/G beads for 1 hour to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a primary antibody against the bait protein (or a control IgG) overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody specific for the prey protein (SHP2).

-

Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the bands. A band for SHP2 in the bait IP lane (but not the IgG control) indicates an interaction.

-

Cell Proliferation Assay (CCK-8)

This assay assesses the effect of SHP2 inhibition on the proliferation rate of cancer cells.

Principle: The Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding:

-

Treatment:

-

Allow cells to adhere overnight.

-

The next day, treat the cells with various concentrations of a SHP2 inhibitor (or DMSO as a vehicle control).

-

-

Incubation and Measurement:

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Plot the absorbance values against time for each treatment condition to generate cell growth curves.

-

A reduction in absorbance in inhibitor-treated wells compared to the control indicates an anti-proliferative effect.

-

References

- 1. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy | Annual Reviews [annualreviews.org]

- 3. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]

- 8. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SHP2 Phosphatase [biology.kenyon.edu]

- 10. Making sure you're not a bot! [academiccommons.columbia.edu]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. biorxiv.org [biorxiv.org]

- 15. The protein tyrosine phosphatase, Shp2, is required for the complete activation of the RAS/MAPK pathway by brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Shp-2 Tyrosine Phosphatase Functions as a Negative Regulator of the Interferon-Stimulated Jak/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Shp-2 tyrosine phosphatase functions as a negative regulator of the interferon-stimulated Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. JAK2 and SHP2 Reciprocally Regulate Tyrosine Phosphorylation and Stability of Proapoptotic Protein ASK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The tyrosine phosphatase SHP2 increases robustness and information transfer within IL-6-induced JAK/STAT signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Molecular mechanism of SHP2 activation by PD-1 stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. PD1/SHP-2 interaction - Navinci [navinci.se]

- 24. Activating mutations of the noonan syndrome-associated SHP2/PTPN11 gene in human solid tumors and adult acute myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. aacrjournals.org [aacrjournals.org]

- 26. targetedonc.com [targetedonc.com]

- 27. Frontiers | Modeling (not so) rare developmental disorders associated with mutations in the protein-tyrosine phosphatase SHP2 [frontiersin.org]

- 28. aacrjournals.org [aacrjournals.org]

- 29. pubs.acs.org [pubs.acs.org]

- 31. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 (Journal Article) | OSTI.GOV [osti.gov]

- 33. irbm.com [irbm.com]

- 34. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 37. bpsbioscience.com [bpsbioscience.com]

- 38. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway | Cancer Biology & Medicine [cancerbiomed.org]

- 39. mdpi.com [mdpi.com]

- 40. SHP2 promotes proliferation of breast cancer cells through regulating Cyclin D1 stability via the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Time-Course Analysis of SPI-112Me Effects on Shp2 Signaling and Cellular Viability

Introduction

SPI-112Me is a cell-permeable methyl ester prodrug of SPI-112, a competitive inhibitor of the protein tyrosine phosphatase Shp2 (PTPN11).[1] Shp2 is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating growth factor signaling pathways, including the RAS/MAPK cascade. Gain-of-function mutations in Shp2 are causally linked to developmental disorders and various cancers, making it an attractive target for therapeutic intervention.[1] This application note describes a detailed time-course experiment designed to elucidate the temporal effects of SPI-112Me on Shp2-mediated signaling, target gene expression, and overall cell viability. The following protocols are intended for researchers, scientists, and drug development professionals investigating the pharmacological effects of Shp2 inhibitors.

Experimental Objectives

-

To determine the time-dependent effect of SPI-112Me on the phosphorylation status of key proteins in the Shp2 signaling pathway.

-

To analyze the temporal changes in the expression of Shp2 target genes following SPI-112Me treatment.

-

To assess the time-course of SPI-112Me-induced changes in cell viability.

Experimental Design

This experiment will utilize a human cancer cell line known to be sensitive to Shp2 inhibition (e.g., TF-1 myeloid cells with a Shp2(E76K) mutation) and will involve treating these cells with a predetermined optimal concentration of SPI-112Me over a 48-hour period. Samples will be collected at various time points for analysis of protein phosphorylation, gene expression, and cell viability.

Cell Line: TF-1 (or other appropriate cell line) Treatment: SPI-112Me (e.g., 10 µM) or Vehicle (DMSO) Time Points: 0, 2, 4, 8, 12, 24, and 48 hours

Data Presentation

Table 1: Time-Course of SPI-112Me on Protein Phosphorylation

| Time (hours) | p-ERK1/2 (Relative to Total ERK1/2) | p-STAT1 (Relative to Total STAT1) |

| 0 | 1.00 | 1.00 |

| 2 | ||

| 4 | ||

| 8 | ||

| 12 | ||

| 24 | ||

| 48 |

Table 2: Time-Course of SPI-112Me on Gene Expression

| Time (hours) | Bcl-xL (Fold Change) | p21 (Fold Change) |

| 0 | 1.0 | 1.0 |

| 2 | ||

| 4 | ||

| 8 | ||

| 12 | ||

| 24 | ||

| 48 |

Table 3: Time-Course of SPI-112Me on Cell Viability

| Time (hours) | Cell Viability (%) |

| 0 | 100 |

| 2 | |

| 4 | |

| 8 | |

| 12 | |

| 24 | |

| 48 |

Experimental Protocols

Cell Culture and Treatment

-

Culture TF-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in appropriate culture vessels (e.g., 6-well plates for protein and RNA extraction, 96-well plates for viability assays) at a density that will not exceed 80-90% confluency by the end of the experiment.

-

Allow cells to adhere and stabilize for 24 hours.

-

Prepare a stock solution of SPI-112Me in DMSO.

-

Treat cells with the final desired concentration of SPI-112Me (e.g., 10 µM) or an equivalent volume of DMSO for the vehicle control.

-

Incubate the cells for the designated time points (0, 2, 4, 8, 12, 24, and 48 hours).

Western Blotting for Protein Phosphorylation Analysis

This protocol is adapted from standard western blotting procedures.[2][3][4][5]

-

Cell Lysis:

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

Electrophoresis and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[2]

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]

-

Incubate the membrane with primary antibodies against p-ERK1/2, total ERK1/2, p-STAT1, total STAT1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle shaking.[2][4]

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol follows the general principles of a two-step RT-qPCR.[6][7]

-

RNA Extraction:

-

At each time point, harvest the cells and extract total RNA using a suitable RNA isolation kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit with oligo(dT) or random primers.[6]

-

-

qPCR:

-

Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (Bcl-xL, p21) and a reference gene (e.g., GAPDH or ACTB).

-

Perform the qPCR using a real-time PCR detection system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

-

Cell Viability Assay (MTT Assay)

This protocol is based on the colorimetric MTT assay which measures metabolic activity as an indicator of cell viability.[8][9][10]

-

Seed cells in a 96-well plate and treat with SPI-112Me or vehicle as described in the cell culture and treatment protocol.

-

At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

-

Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.[8]

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][10]

-

Mix thoroughly by pipetting.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

References

- 1. Inhibition of cellular Shp2 activity by a methyl ester analog of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. CST | Cell Signaling Technology [cellsignal.com]

- 5. Western Blot Protocol | Proteintech Group [ptglab.com]

- 6. elearning.unite.it [elearning.unite.it]

- 7. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell Migration Assay Using SPI-112Me

Note to the Reader: As of the latest update, publicly available scientific literature and databases do not contain specific information regarding a compound designated "SPI-112Me." The following application notes and protocols are presented as a representative template for a hypothetical cell migration inhibitor, herein referred to as "Compound X," based on established principles of cell migration assays and common signaling pathways involved. Researchers should substitute the specific details of their compound of interest.

I. Application Notes

1. Introduction

Cell migration is a fundamental biological process crucial for various physiological and pathological events, including embryonic development, tissue repair, immune response, and cancer metastasis.[1][2][3] The ability to modulate cell migration is therefore of significant interest in therapeutic drug development. These application notes provide a framework for utilizing a novel small molecule inhibitor, Compound X, to study its effects on cell migration in vitro. The primary assay described is the Transwell migration assay, a widely used method for quantifying the chemotactic response of cells.[1][2][4][5][6]

2. Principle of the Transwell Assay

The Transwell assay, or Boyden chamber assay, utilizes a permeable membrane insert that separates an upper and a lower chamber.[6] Cells are seeded into the upper chamber in serum-free media, while the lower chamber contains a chemoattractant, such as fetal bovine serum (FBS) or specific growth factors.[4][5][6] This creates a chemical gradient that induces cells to migrate through the pores of the membrane.[4][5] The inhibitory effect of Compound X is quantified by measuring the reduction in the number of cells that successfully migrate to the lower side of the membrane compared to an untreated control.

3. Overview of Compound X (Hypothetical)

Compound X is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and migration.[7] By inhibiting PI3K, Compound X is expected to decrease the downstream activation of Akt and other effectors, leading to a reduction in the cytoskeletal rearrangements and protrusive activity required for cell motility.

4. Data Presentation

Quantitative results from cell migration assays using Compound X should be systematically recorded to allow for robust analysis and comparison. The following table provides a template for data summarization.

| Cell Line | Compound X Concentration (µM) | Mean Migrated Cells (per field) | Standard Deviation | % Inhibition of Migration | IC₅₀ (µM) |

| HT-1080 | 0 (Vehicle Control) | 250 | ± 25 | 0% | \multirow{5}{}{TBD} |

| 0.1 | 205 | ± 20 | 18% | ||

| 1 | 130 | ± 15 | 48% | ||

| 10 | 55 | ± 8 | 78% | ||

| 100 | 12 | ± 4 | 95.2% | ||

| MDA-MB-231 | 0 (Vehicle Control) | 180 | ± 18 | 0% | \multirow{5}{}{TBD} |

| 0.1 | 160 | ± 15 | 11.1% | ||

| 1 | 95 | ± 12 | 47.2% | ||

| 10 | 35 | ± 6 | 80.6% | ||

| 100 | 8 | ± 3 | 95.6% |

TBD: To Be Determined from the dose-response curve.

II. Experimental Protocols

1. Cell Culture and Preparation

-

Cell Maintenance: Culture cells (e.g., HT-1080 fibrosarcoma or MDA-MB-231 breast cancer cells) in the recommended complete growth medium until they reach 70-80% confluency.[6]

-

Serum Starvation: The day before the assay, aspirate the complete growth medium, wash the cells once with Phosphate-Buffered Saline (PBS), and replace the medium with a serum-free medium. Incubate for 18-24 hours. This step is crucial to minimize basal migration and enhance the response to the chemoattractant.[1][2][6]

-

Cell Harvesting: On the day of the assay, detach the cells using a gentle dissociation reagent (e.g., 0.25% Trypsin-EDTA).[4][5] Neutralize the trypsin with medium containing serum, then centrifuge the cells at 300 x g for 5 minutes.

-

Cell Resuspension: Aspirate the supernatant and resuspend the cell pellet in serum-free medium to a final concentration of 1 x 10⁶ cells/mL.[4] Perform a cell count to ensure accuracy.

2. Transwell Migration Assay Protocol

-

Rehydration of Inserts: Rehydrate 24-well Transwell inserts (typically with 8 µm pores) by adding 100 µL of serum-free medium to the top chamber and 600 µL to the bottom chamber. Incubate for at least 30 minutes at 37°C.

-

Preparation of Chemoattractant: Prepare the chemoattractant solution by adding complete growth medium (e.g., DMEM with 10% FBS) to the lower wells of the 24-well plate (600 µL per well).[6] Include a negative control well with serum-free medium.[6]

-

Preparation of Compound X Dilutions: Prepare a series of concentrations of Compound X in serum-free medium. The final concentration in the upper chamber will be half of this prepared concentration.

-

Cell Seeding and Treatment:

-

Remove the rehydration medium from the top inserts.

-

In a separate tube, mix 100 µL of the cell suspension (1 x 10⁵ cells) with 100 µL of the desired Compound X dilution (or vehicle control).

-

Add the 200 µL cell/compound mixture to the top chamber of each Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migratory capacity (typically 4-24 hours).[1]

-

Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton-tipped applicator to gently wipe the inside of the insert to remove non-migrated cells from the upper surface of the membrane.[4]

-

Fixation and Staining:

-

Washing and Drying: Gently wash the inserts in a beaker of water to remove excess stain and allow them to air dry.

-

Quantification:

-

Visualize the stained, migrated cells using an inverted microscope.

-

Capture images from several representative fields of view for each insert.

-

Count the number of migrated cells per field. The average count from multiple fields will be used for analysis.

-

Alternatively, the crystal violet stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured on a plate reader.

-

III. Visualizations

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway for Compound X, an inhibitor of the PI3K/Akt pathway, leading to the suppression of cell migration.

Experimental Workflow Diagram

Caption: Workflow for the Transwell cell migration assay to evaluate the efficacy of an inhibitor.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Quantification of cell migration: metrics selection to model application [frontiersin.org]

- 4. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Immunoprecipitation of SHP2 Following SPI-112Me Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the immunoprecipitation of the protein tyrosine phosphatase SHP2 from cell lysates after treatment with SPI-112Me, a cell-permeable inhibitor of SHP2. The subsequent analysis of SHP2 and its interacting partners can be utilized to investigate the efficacy and mechanism of action of SPI-112Me and other SHP2 inhibitors. This document includes protocols for cell culture and treatment, cell lysis, immunoprecipitation, and western blot analysis, along with quantitative data on the effects of SPI-112Me and visual diagrams of the experimental workflow and the affected signaling pathway.

Introduction

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical component of multiple signaling pathways that regulate cell growth, differentiation, and survival.[1][2] It is a key mediator in the RAS-MAPK, JAK-STAT, and PI3K-AKT signaling cascades.[3][4] Gain-of-function mutations in SHP2 are associated with various human cancers, making it an attractive target for anticancer drug development.[3][5]

SPI-112Me is a methyl ester analog of the SHP2 inhibitor SPI-112.[5] The addition of the methyl ester group renders the compound cell-permeable, allowing it to be hydrolyzed to its active form, this compound, within the cell.[5] Studies have shown that SPI-112Me effectively inhibits SHP2 phosphatase activity in cells, leading to the suppression of downstream signaling pathways, such as the Erk1/2 pathway, and inhibiting cell migration and survival.[1][5]

Immunoprecipitation is a powerful technique to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. This allows for the subsequent analysis of the protein's abundance, post-translational modifications, and interactions with other proteins. This protocol details the immunoprecipitation of SHP2 after treating cells with SPI-112Me to assess the inhibitor's impact on SHP2-mediated cellular processes.

Quantitative Data

The following table summarizes the quantitative effects of SPI-112Me on SHP2 activity and downstream signaling, as reported in the literature.

| Cell Line | Treatment | Parameter Measured | Result | Reference |

| MDA-MB-468 | 20 µM SPI-112Me, stimulated with EGF | SHP2 PTP activity | 77% reduction in EGF-stimulated activity | [5] |

| TF-1/Shp2E76K | 10 µM SPI-112Me | Viable cells | 50% decrease in viable cells | [5] |

| TF-1/Shp2E76K | 12.5 µM SPI-112Me | Apoptotic cells | 9.3% apoptotic cells | [5] |